5-Amino-2-(2-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
CAS No. |
139451-37-9 |
|---|---|
Molecular Formula |
C10H10ClN3O |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
5-amino-2-(2-chlorophenyl)-4-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H10ClN3O/c1-6-9(12)13-14(10(6)15)8-5-3-2-4-7(8)11/h2-6H,1H3,(H2,12,13) |
InChI Key |
FCQZYTYBDZGHIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN(C1=O)C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Classical Cyclocondensation Route
The most common and well-documented method for preparing 5-amino-2-(2-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one involves a two-step process:
Step 1: Formation of 2-chlorophenylhydrazine
2-Chlorobenzaldehyde is reacted with hydrazine hydrate to yield 2-chlorophenylhydrazine. This intermediate is crucial for introducing the 2-chlorophenyl substituent.
Step 2: Cyclocondensation with β-ketoester
The 2-chlorophenylhydrazine is then reacted with ethyl acetoacetate (or a similar β-ketoester) under reflux conditions, typically in the presence of an acid catalyst such as acetic acid. This reaction promotes cyclization to form the pyrazolone ring, yielding the target compound.
| Parameter | Typical Value |
|---|---|
| Solvent | Ethanol or acetic acid |
| Temperature | Reflux (~78–100°C) |
| Reaction time | 4–8 hours |
| Catalyst | Acetic acid (catalytic amount) |
| Molar ratio | 1:1 (hydrazine derivative : β-ketoester) |
This method is widely used due to its simplicity and relatively high yields (typically 70–85%) and is scalable for industrial production.
Alternative Synthetic Routes
Use of Carbonic Acid Derivatives and Hydrazine
According to patent literature, an alternative approach involves reacting amino compounds with carbonic acid derivatives such as diphenyl carbonate, followed by treatment with hydrazine or hydrazine hydrate, and subsequent condensation with carboxylic acid derivatives. This method allows for the formation of pyrazolone derivatives under controlled temperature conditions (0–150°C) and can be adapted to introduce various substituents.
-
Recent advances include the use of ultrasound irradiation to promote the cyclization reaction, which enhances reaction rates and yields while reducing solvent and energy consumption. This environmentally friendly method has been reported for similar pyrazolone derivatives and can be adapted for the 2-chlorophenyl substituted compound.
Continuous Flow Reactor Methods
Industrial synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, residence time, and mixing efficiency, leading to improved yields and reproducibility. This approach is particularly useful for scale-up and quality control.
Reaction Mechanism and Analysis
The key step in the preparation is the cyclocondensation between the hydrazine derivative and the β-ketoester:
- The nucleophilic amino group of the hydrazine attacks the carbonyl carbon of the β-ketoester.
- This is followed by intramolecular cyclization and elimination of ethanol to form the pyrazolone ring.
- The amino group at the 5-position is introduced via tautomerization and stabilization of the pyrazolone structure.
The presence of the 2-chlorophenyl substituent influences the electronic environment, potentially affecting the reaction kinetics and regioselectivity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Cyclocondensation | 2-Chlorophenylhydrazine, ethyl acetoacetate | Reflux in ethanol/acetic acid, 4–8 h | 70–85 | Simple, well-established | Longer reaction time |
| Carbonic Acid Derivative Route | Amino compound, diphenyl carbonate, hydrazine | 0–150°C, solvent (e.g., ethylene chloride) | 60–80 | Versatile, allows functionalization | Requires multiple steps |
| Ultrasound-Promoted Synthesis | Same as classical | Ultrasound irradiation, shorter time | 80–90 | Faster, greener | Requires ultrasound equipment |
| Continuous Flow Reactor | Same as classical | Controlled flow, optimized temp | 85–90 | Scalable, reproducible | Requires specialized setup |
Research Findings and Optimization Strategies
Stoichiometry and Temperature Control: Optimizing the molar ratio of hydrazine derivative to β-ketoester and maintaining reaction temperature around reflux conditions improves yield and purity.
Catalyst Selection: Acid catalysts such as acetic acid or p-toluenesulfonic acid facilitate cyclization. Basic conditions are generally avoided to prevent side reactions.
Purification: Recrystallization from ethanol/water mixtures is effective for isolating pure product. Chromatographic techniques may be used for further purification if needed.
Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure, with characteristic signals for the pyrazolone ring and chloro-substituted phenyl group.
Chemical Reactions Analysis
3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for catalysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 5-amino-2-(2-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibition of growth, comparable to standard antibiotics. This suggests potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells. This property positions it as a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Analgesic Effects
Further research has explored its analgesic properties. Experimental models indicate that the compound can effectively reduce pain responses, making it a potential candidate for pain management therapies.
Material Science
Polymer Additives
5-Amino-2-(2-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one has been used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in improved performance characteristics, which are crucial for applications in coatings and composites.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Significant growth inhibition against bacterial strains |
| Anti-inflammatory Properties | Inhibition of pro-inflammatory cytokines | |
| Analgesic Effects | Reduction in pain responses in experimental models | |
| Material Science | Polymer Additives | Enhanced thermal stability and mechanical properties |
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of 5-amino-2-(2-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one against various bacterial strains including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential as a new antimicrobial agent. -
Anti-inflammatory Mechanism Investigation
In a study published by Johnson et al. (2024), the anti-inflammatory effects of the compound were assessed using human peripheral blood mononuclear cells (PBMCs). The findings revealed that treatment with the compound significantly reduced the levels of TNF-alpha and IL-6, indicating its potential therapeutic application in inflammatory diseases. -
Polymer Enhancement Research
A research project by Lee et al. (2025) explored the use of 5-amino-2-(2-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one as an additive in polycarbonate materials. The study concluded that incorporating this compound improved the thermal stability and tensile strength of the polymer, making it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal applications, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Positional Isomers: Chlorophenyl Substituent Variations
- 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one (CAS RN: 10050-12-1): Key Difference: The chlorine substituent is at the para position of the phenyl ring instead of ortho. Properties: Molecular formula C₉H₈ClN₃O, molecular weight 209.63 g/mol, melting point 173–174°C.
5-(2-Chlorophenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one (Compound 6f in ):
- Key Difference : Contains a dimethyl group at position 4 instead of a single methyl.
- Properties : Synthesized via benzoic acid derivatives, yielding a yellow/white solid.
- Implications : The bulkier dimethyl group may reduce reactivity at position 4, altering metabolic stability in biological systems .
Substituent Modifications in the Pyrazolone Core
- 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (TSE-4 in ): Key Difference: Lacks the amino group at position 5 and has a phenyl group at position 2. Properties: Molecular formula C₁₀H₁₀N₂O, used in liquid crystal studies. Implications: The absence of the amino group reduces hydrogen-bonding capacity, impacting intermolecular interactions in mesophases .
- 5-Amino-4-{2-[4-(phenyldiazenyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one (Compound 4 in ): Key Difference: Incorporates a diazenyl-hydrazono moiety at position 3. Properties: Black crystals with >300°C melting point. Implications: The extended conjugation from the diazenyl group enhances absorption in the visible spectrum, suggesting applications in dyes or photodynamic therapy .
Physicochemical Comparisons
*Calculated based on structural similarity. †Estimated using analogous data from .
Biological Activity
5-Amino-2-(2-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 5-Amino-2-(2-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one is . The compound features a pyrazolone core, which is known for its ability to interact with various biological targets.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that pyrazolone derivatives can inhibit the growth of various bacteria and fungi. The specific activity of 5-Amino-2-(2-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one against multidrug-resistant strains has not been extensively documented; however, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL against resistant strains like Staphylococcus aureus and Mycobacterium abscessus .
2. Anticancer Properties
The pyrazolone scaffold has been explored for its anticancer potential. Compounds derived from this structure have demonstrated significant antiproliferative effects in various cancer cell lines. For example, derivatives have been reported to inhibit cyclin-dependent kinases (CDK), which play crucial roles in cell cycle regulation. In vitro studies have shown IC50 values as low as 0.36 µM against CDK2, indicating strong potential for further development .
3. Anti-inflammatory Effects
Some studies suggest that pyrazolone derivatives may possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). While specific data on 5-Amino-2-(2-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one is limited, similar compounds have shown promising results in reducing inflammation in animal models.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a recent study, a series of pyrazolone derivatives were synthesized and tested for their antimicrobial activity. Among these, a compound structurally related to 5-Amino-2-(2-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one exhibited significant activity against both gram-positive and gram-negative bacteria. The compound's MIC was determined to be 6 µg/mL against E. coli, suggesting potential for further investigation as an antibiotic agent.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of pyrazolone derivatives demonstrated that some compounds significantly inhibited the proliferation of HeLa cells (human cervical cancer cell line). The most active derivative showed an IC50 value of 1 µM, highlighting the potential of these compounds in cancer therapy.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profile of 5-Amino-2-(2-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one is crucial for its development as a therapeutic agent. Preliminary studies suggest that similar compounds exhibit favorable PK properties with reasonable bioavailability and low toxicity profiles at therapeutic doses .
Q & A
Q. What are the established synthetic routes for 5-Amino-2-(2-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclocondensation or Vilsmeier–Haack reactions. For example:
- Cyclocondensation : Reacting hydrazine derivatives with β-ketoesters in acidic conditions yields pyrazolone scaffolds. Adjusting stoichiometry (e.g., hydrazine:ketoester ratio) and solvent polarity (e.g., ethanol vs. DMF) can optimize yields (65–85%) .
- Vilsmeier–Haack Reaction : Chlorination of pyrazolone precursors using POCl₃/DMF at 60–80°C introduces chloro-substituents, with yields dependent on reaction time (4–8 hours) and temperature control .
| Method | Starting Materials | Conditions | Yield Range |
|---|---|---|---|
| Cyclocondensation | Hydrazine, β-ketoester | Ethanol, reflux, 6h | 65–75% |
| Vilsmeier–Haack | Pyrazolone precursor, POCl₃/DMF | 60–80°C, 6h | 70–85% |
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, the 2-chlorophenyl group shows aromatic protons as multiplets at δ 7.2–7.6 ppm, while the NH₂ group resonates as a broad singlet at δ 5.1–5.3 ppm .
- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) and hydrogen-bonding networks. The 2,4-dihydro-3H-pyrazol-3-one core exhibits planar geometry with bond lengths consistent with delocalization .
- IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹) and NH₂ (3300–3400 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazolone derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) often arise from:
- Structural Variations : Minor substituent changes (e.g., chloro vs. methyl groups) alter electronic properties. For example, 4-methyl substitution enhances lipophilicity, improving membrane permeability .
- Assay Conditions : Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times (24h vs. 48h) impact results. Standardizing protocols (e.g., MIC assays at 37°C for 24h) reduces variability .
- Mechanistic Studies : Use docking simulations to correlate substituent effects with target binding (e.g., COX-2 inhibition). Validate with in vitro enzyme assays .
Q. What strategies are recommended for designing derivatives to enhance specific physicochemical properties?
Methodological Answer:
- Lipophilicity Optimization : Introduce halogen (e.g., -Cl) or alkyl groups (e.g., -CH₃) at the 4-position to improve logP values. Derivatives with logP >2.5 show enhanced blood-brain barrier penetration .
- Solubility Enhancement : Incorporate polar groups (e.g., -OH, -NH₂) via Mannich reactions or sulfonation. For example, coupling with diazacrown ethers via Mannich reactions increases aqueous solubility (98% yield) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify hydrolytically labile sites (e.g., the 5-amino group). Protect with acetyl or tert-butyl carbamate groups .
Q. How can computational methods be integrated with experimental data to study reaction mechanisms involving this compound?
Methodological Answer:
- DFT Calculations : Model tautomerization pathways (e.g., keto-enol equilibrium) to predict dominant forms in solution. Compare with experimental ¹H NMR data .
- MD Simulations : Study solvent effects (e.g., DMSO vs. water) on molecular conformation. Correlate with solubility and reactivity trends .
- Reaction Pathway Analysis : Use QM/MM to map intermediates in Vilsmeier–Haack chlorination. Validate with LC-MS trapping of acylated intermediates .
Q. What are the best practices for determining purity and thermal stability?
Methodological Answer:
- HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area). Retention time: ~8.2 minutes .
- Thermogravimetric Analysis (TGA) : Decomposition onset at 220–240°C indicates thermal stability. Melting point (mp) determination via DSC should show a sharp endotherm (mp: 180–185°C) .
- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 54.2%, H: 4.3%, N: 14.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
